N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . This compound, in particular, has shown potential in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular targets, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
- 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile)
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its fluorophenyl and pyridinyl groups contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O/c1-16-2-7-22-20(14-16)21(15-23(28-22)18-9-11-26-12-10-18)24(29)27-13-8-17-3-5-19(25)6-4-17/h2-7,9-12,14-15H,8,13H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCWGMZXIKYQFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCC3=CC=C(C=C3)F)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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